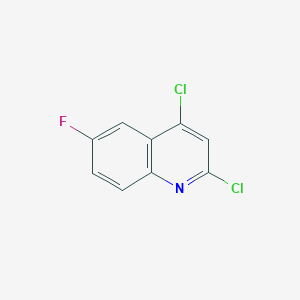

2,4-Dichloro-6-fluoroquinoline

Description

BenchChem offers high-quality 2,4-Dichloro-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEGVSYSXNPSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650710 |

Source

|

| Record name | 2,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406204-74-8 |

Source

|

| Record name | 2,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 2,4-Dichloro-6-fluoroquinoline: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dichloro-6-fluoroquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the selected synthetic route, offering detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a deeper understanding of the synthesis and application of this important chemical intermediate.

Introduction: The Quinoline Core in Modern Therapeutics

The quinoline moiety is a privileged heterocyclic system that forms the structural backbone of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. From the historical significance of quinine in combating malaria to the development of modern fluoroquinolone antibiotics, the quinoline scaffold has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological properties, making it a highly sought-after template in drug design.

The subject of this guide, 2,4-dichloro-6-fluoroquinoline, is a particularly valuable intermediate. The presence of two reactive chlorine atoms at the 2 and 4 positions provides versatile handles for subsequent nucleophilic substitution reactions, enabling the introduction of various pharmacophores. Furthermore, the fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity to target proteins.[3][4] These structural features make 2,4-dichloro-6-fluoroquinoline a key building block in the synthesis of targeted therapies, including kinase inhibitors for oncology.[5][6]

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of 2,4-dichloro-6-fluoroquinoline points towards a two-step approach. The primary disconnection occurs at the C-Cl bonds, leading back to the 6-fluoro-4-hydroxyquinolin-2(1H)-one intermediate. This quinolinone core can then be disconnected via a cyclocondensation reaction, leading to the readily available starting material, 4-fluoroaniline, and a suitable three-carbon building block, such as a malonic acid derivative.

Two primary synthetic strategies were considered for the formation of the quinolinone ring: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. The Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, was selected for its reliability and adaptability to a wide range of substituted anilines.[1][7][8] This method proceeds in two distinct stages: the initial formation of an enamine intermediate followed by a high-temperature cyclization.

The subsequent chlorination of the 6-fluoro-4-hydroxyquinolin-2(1H)-one intermediate is most effectively achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10][11] This reagent efficiently replaces both hydroxyl groups with chlorine atoms to yield the desired 2,4-dichloro-6-fluoroquinoline.

Synthetic Workflow and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of 2,4-dichloro-6-fluoroquinoline, broken down into its two key stages.

Stage 1: Synthesis of 6-Fluoro-4-hydroxyquinolin-2(1H)-one

This stage employs the Conrad-Limpach reaction to construct the core quinolinone ring system from 4-fluoroaniline and diethyl malonate.

Reaction Scheme:

Caption: Conrad-Limpach synthesis of the quinolinone intermediate.

Experimental Protocol:

-

Step 1: Formation of the Enamine Intermediate.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 equivalent) and diethyl malonate (1.1 equivalents).

-

Heat the mixture with stirring at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude enamine intermediate can be used in the next step without further purification.

-

-

Step 2: Thermal Cyclization.

-

In a separate flask, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.

-

Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes to effect cyclization.

-

Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration and wash it with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

The crude 6-fluoro-4-hydroxyquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Stage 2: Chlorination to 2,4-Dichloro-6-fluoroquinoline

This stage involves the conversion of the quinolinone intermediate to the final dichlorinated product using phosphorus oxychloride.

Reaction Scheme:

Caption: Chlorination of the quinolinone intermediate.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dried 6-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude 2,4-dichloro-6-fluoroquinoline can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of 2,4-dichloro-6-fluoroquinoline and its intermediate can be confirmed through various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-Fluoro-4-hydroxyquinolin-2(1H)-one | C₉H₆FNO₂ | 179.15 | ~270-275 | Signals in the aromatic region (7.0-8.0 ppm) and a broad singlet for the N-H proton. | Signals corresponding to the quinolinone core. |

| 2,4-Dichloro-6-fluoroquinoline | C₉H₄Cl₂FN | 216.04 | ~95-100 | Aromatic protons in the range of 7.5-8.5 ppm. | Aromatic carbons and carbons attached to halogens. |

Note: The NMR data are estimations based on similar structures and should be confirmed experimentally.[12][13][14][15][16]

Infrared (IR) Spectroscopy:

-

6-Fluoro-4-hydroxyquinolin-2(1H)-one: Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).[17][18]

-

2,4-Dichloro-6-fluoroquinoline: Absence of N-H and C=O stretching peaks. Presence of characteristic aromatic C-H stretching (~3000-3100 cm⁻¹) and C-Cl stretching (~600-800 cm⁻¹).[17]

Mass Spectrometry (MS):

-

2,4-Dichloro-6-fluoroquinoline: The mass spectrum should show a molecular ion peak (M⁺) at m/z 215 and isotopic peaks (M+2, M+4) characteristic of a molecule containing two chlorine atoms.

Applications in Drug Discovery and Development

2,4-Dichloro-6-fluoroquinoline is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of kinase inhibitors for the treatment of cancer.[5][6][19] The dichloro substitutions allow for sequential and regioselective nucleophilic aromatic substitution reactions, enabling the construction of complex molecular architectures.

Example Application: Synthesis of Kinase Inhibitors

The 4-chloro position is generally more reactive towards nucleophilic attack than the 2-chloro position. This differential reactivity can be exploited to first introduce a desired substituent at the 4-position, followed by modification at the 2-position. This strategy is commonly employed in the synthesis of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors, where an aniline or a similar nitrogen-containing heterocycle is introduced at the 4-position.[5][20]

Caption: General scheme for the synthesis of kinase inhibitors.

The cytotoxic potential of fluoroquinolone analogs against various cancer cell lines has been documented, suggesting that derivatives of 2,4-dichloro-6-fluoroquinoline could exhibit promising anticancer activity.[3][4][21][22][23]

Conclusion

The synthesis of 2,4-dichloro-6-fluoroquinoline via the Conrad-Limpach reaction followed by chlorination with phosphorus oxychloride represents a robust and scalable route to this valuable synthetic intermediate. The strategic placement of the chloro and fluoro substituents provides a versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently synthesize and utilize this important building block in their drug discovery endeavors.

References

-

Conrad-Limpach Synthesis. SynArchive. (n.d.). Retrieved from [Link]

-

Conrad–Limpach synthesis. In Wikipedia. (2023, October 29). [Link]

- BenchChem. (2025). Structure-Activity Relationship (SAR)

- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.

-

Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic... - ResearchGate. (n.d.). Retrieved from [Link]

- G. S. S. V. Ramana, D. S. Jain, & E. K. S. V. Kumar. (2024, November 20). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.

-

Conrad-Limpach Synthesis. SynArchive. (n.d.). Retrieved from [Link]

- Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.

-

PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). MDPI.

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009, April 2). SciSpace.

- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10).

-

Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl) - ResearchGate. (n.d.). Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- Osborne, A. G., Buley, J. M., Clarke, H., Dakin, R. C. H., & Price, P. I. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. RSC Publishing.

- Infrared spectra and the structure of drugs of the fluoroquinolone group. (2025, August 6).

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). MDPI.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).

- Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2025, August 8).

-

2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- 2,4-Dichloro-6-methoxyquinoline. (n.d.). PMC - NIH.

- Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011).

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). MDPI.

- POCl3 chlorination of 4-quinazolones. (n.d.). Semantic Scholar.

-

FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. - ResearchGate. (n.d.). Retrieved from [Link]

- 13C NMR Spectroscopy. (n.d.).

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark.

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC - NIH.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark.

- 6-Fluoroquinoline 97 396-30-5. (n.d.). Sigma-Aldrich.

- 6-Fluoroquinoline 97 396-30-5. (n.d.). Sigma-Aldrich.

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 3. news-medical.net [news-medical.net]

- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. synarchive.com [synarchive.com]

- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 12. scienceopen.com [scienceopen.com]

- 13. tsijournals.com [tsijournals.com]

- 14. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]

- 23. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

"2,4-Dichloro-6-fluoroquinoline chemical properties"

An In-depth Technical Guide to 2,4-Dichloro-6-fluoroquinoline: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2,4-dichloro-6-fluoroquinoline, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical properties, establish a robust synthetic protocol based on established chemical principles, explore its characteristic reactivity with a focus on regioselective functionalization, and discuss its pivotal role in the development of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Core Molecular Properties and Characteristics

2,4-Dichloro-6-fluoroquinoline (CAS Number: 406204-74-8) is a polysubstituted quinoline featuring two reactive chlorine atoms at the C2 and C4 positions and a fluorine atom on the carbocyclic ring at the C6 position. This specific arrangement of halogens imparts a unique combination of reactivity and physicochemical properties that are highly valuable in drug design. The fluorine atom at C6 is a common bioisosteric replacement for hydrogen, often used to enhance metabolic stability, binding affinity, and lipophilicity without significantly increasing steric bulk.[1]

The quinoline core itself is recognized as a "privileged scaffold" in pharmacology, forming the basis for numerous drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial agents.[1]

Table 1: Physicochemical and Spectroscopic Data for 2,4-Dichloro-6-fluoroquinoline

| Property | Value | Source(s) |

| CAS Number | 406204-74-8 | |

| Molecular Formula | C₉H₄Cl₂FN | [2] |

| Molecular Weight | 216.04 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | Data not available in cited literature. | |

| ¹H NMR | Predicted values: Aromatic protons expected in the δ 7.5-8.5 ppm range. Specific shifts and couplings are not available in the cited literature. | [3][4] |

| ¹³C NMR | Predicted values: Aromatic carbons expected in the δ 110-150 ppm range. Quaternary carbons bonded to halogens would be further downfield. Specific assignments are not available in the cited literature, but data for the analogous 2,4-dichloroquinoline is published.[5] | [6][7] |

| ¹⁹F NMR | Predicted value: A single resonance expected in the δ -100 to -120 ppm range (relative to CFCl₃), typical for an aryl fluoride.[8][9][10] |

Synthesis of 2,4-Dichloro-6-fluoroquinoline

The most chemically sound and widely adopted method for the synthesis of 2,4-dichloro-substituted quinolines is the condensation of a corresponding aniline with a malonic acid derivative, followed by a cyclization and chlorination cascade, often in a one-pot procedure using phosphorus oxychloride (POCl₃).[11] For the title compound, this involves the reaction of 4-fluoroaniline with malonic acid.

Proposed Synthetic Pathway

The reaction proceeds via two key stages:

-

Condensation and Cyclization: 4-fluoroaniline reacts with malonic acid to form a malonamic acid intermediate. Upon heating in the presence of POCl₃, this intermediate cyclizes to form 2,4-dihydroxy-6-fluoroquinoline.

-

Chlorination: The excess phosphorus oxychloride present in the reaction mixture then acts as the chlorinating agent, converting the dihydroxy intermediate into the target 2,4-dichloro-6-fluoroquinoline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. colorado.edu [colorado.edu]

- 11. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Tofersen (CAS Number: 406204-74-8): A Technical Guide for Drug Development Professionals

An In-depth Examination of a First-in-Class Antisense Oligonucleotide for the Treatment of SOD1-Mediated Amyotrophic Lateral Sclerosis

Introduction

Tofersen, sold under the brand name Qalsody, represents a significant breakthrough in the treatment of a specific genetic form of amyotrophic lateral sclerosis (ALS).[1][2] This antisense oligonucleotide (ASO) is the first therapy approved to target a root cause of ALS, specifically for adult patients with a mutation in the superoxide dismutase 1 (SOD1) gene.[3] Mutations in the SOD1 gene are responsible for approximately 2% of all ALS cases.[4][5] This guide provides a comprehensive overview of Tofersen's properties, mechanism of action, clinical development, and administration for researchers, scientists, and drug development professionals.

Physicochemical Properties

While a discrete molecular structure may not be available, Tofersen is an antisense oligonucleotide.[6][7] ASOs are short, synthetic, single strands of nucleic acids that bind to a specific messenger RNA (mRNA) sequence to alter gene expression.[8] Tofersen is designed to be complementary to the mRNA of the SOD1 gene.[8]

Table 1: Physicochemical and Pharmacokinetic Properties of Tofersen

| Property | Value |

| CAS Number | 406204-74-8 (for the underlying compound) |

| Molecular Class | Antisense Oligonucleotide (ASO)[4][9] |

| Mechanism of Action | RNase H-dependent degradation of SOD1 mRNA[10][11] |

| Administration | Intrathecal injection[1][9] |

| Distribution | Primarily within the central nervous system[9] |

| Metabolism | Expected to be by exonuclease-mediated hydrolysis[6] |

| Elimination Half-Life (CSF) | Approximately 4 weeks[6] |

Mechanism of Action: Targeting the Genetic Basis of SOD1-ALS

Mutations in the SOD1 gene lead to the production of a misfolded and toxic SOD1 protein.[8][12] This aberrant protein is prone to aggregation within motor neurons and astrocytes, contributing to cellular dysfunction and the progressive neurodegeneration characteristic of ALS.[9]

Tofersen's mechanism of action is centered on reducing the production of this toxic SOD1 protein.[10] As an antisense oligonucleotide, it is specifically designed to bind to the SOD1 mRNA.[8] This binding event creates an RNA-DNA hybrid that is a substrate for the cellular enzyme RNase H.[8][10] RNase H then cleaves and degrades the SOD1 mRNA, thereby preventing its translation into the harmful SOD1 protein.[8][10] By lowering the levels of the mutant SOD1 protein, Tofersen aims to mitigate its toxic effects on motor neurons and slow the progression of the disease.[8][9]

Caption: Tofersen binds to mutant SOD1 mRNA, leading to its degradation and reduced synthesis of toxic SOD1 protein.

Clinical Development and Efficacy

The approval of Tofersen was supported by data from a series of clinical trials, including a Phase 1/2 ascending-dose study and the pivotal Phase 3 VALOR trial.[13]

Key Clinical Trial Findings:

-

Reduction of SOD1 Protein: The Phase 1/2 trial demonstrated that Tofersen was generally safe and effectively lowered the concentration of SOD1 protein in the cerebrospinal fluid (CSF).[12] In the VALOR trial, Tofersen administration led to significant reductions in CSF total SOD1 protein.[14]

-

Biomarker Evidence of Reduced Neurodegeneration: A key finding that supported the accelerated approval of Tofersen was its effect on neurofilament light chain (NfL) levels.[2][15] NfL is a biomarker of neuronal damage.[12] Treatment with Tofersen resulted in a reduction of plasma NfL by approximately 50% by 12-16 weeks.[12]

-

Clinical Outcomes: While the initial 28-week analysis of the VALOR trial did not meet its primary endpoint of slowing disease progression as measured by the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R), there were trends toward clinical benefit.[12][14] Longer-term data from the open-label extension of the VALOR trial showed that earlier initiation of Tofersen slowed the decline in clinical function, respiratory function, muscle strength, and quality of life.[12] A meta-analysis of randomized controlled trials also showed a significantly lower rate of decline in ALSFRS-R scores in the Tofersen group compared to placebo.[16]

Administration and Dosing

Tofersen is administered intrathecally via a lumbar puncture, which is necessary to bypass the blood-brain barrier and deliver the drug directly to the central nervous system.[8][9]

Dosing Regimen:

The recommended dosage is 100 mg (15 mL) per administration.[17][18]

-

Loading Doses: Treatment is initiated with three loading doses administered at 14-day intervals.[17][19]

-

Maintenance Doses: Following the loading phase, a maintenance dose is administered once every 28 days.[17][19]

Preparation and Administration Protocol:

-

Preparation: The vial should be allowed to warm to room temperature before administration.[19][20] The solution should be inspected for particulate matter and discoloration.[17]

-

CSF Removal: Prior to injection, it is recommended to remove 10 mL of CSF.[9][20]

-

Administration: The 100 mg (15 mL) dose is administered as an intrathecal bolus injection over 1 to 3 minutes.[19][20]

Caption: Tofersen administration begins with three loading doses at 14-day intervals, followed by monthly maintenance doses.

Safety and Tolerability

The most common adverse reactions observed in clinical trials were pain, fatigue, arthralgia (joint pain), increased CSF white blood cells, and myalgia (muscle pain).[1][15]

Serious Adverse Events:

Serious neurologic adverse events have been reported in a small percentage of patients treated with Tofersen.[21] These include:

Close monitoring for symptoms of these serious adverse events is crucial, and management may require interruption or discontinuation of treatment.[22][23]

Future Directions

Ongoing research is focused on determining the optimal timing for initiating Tofersen treatment. The ATLAS trial is currently investigating the efficacy of Tofersen in presymptomatic individuals with SOD1 gene mutations to see if it can delay the onset of symptoms or slow disease progression once they appear.[4][12] The long-term use of Tofersen has shown promise in stabilizing symptoms and, in some cases, improving function, providing hope for changing the trajectory of this devastating disease.[24]

Conclusion

Tofersen is a pioneering therapy that represents a significant advancement in the treatment of SOD1-ALS.[9] Its targeted mechanism of action, which directly addresses the underlying genetic cause of the disease, has demonstrated a clear biological effect by reducing levels of the toxic SOD1 protein and biomarkers of neurodegeneration.[2][10] While the clinical benefits become more apparent with longer-term treatment, Tofersen offers a new therapeutic option for a patient population with a high unmet medical need.[12][24] Continued research will further elucidate its long-term efficacy and safety profile and its potential role in presymptomatic individuals.

References

-

Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis - PMC. [Link]

-

Tofersen | The ALS Association. [Link]

-

Tofersen - StatPearls - NCBI Bookshelf. [Link]

-

Tofersen | MND Association. [Link]

-

Long-term use of new ALS drug slows disease progress for some - Futurity. [Link]

-

FDA Approves Tofersen to Treat Rare Form of ALS - CheckRare. [Link]

-

What is the mechanism of Tofersen? - Patsnap Synapse. [Link]

-

Tofersen - Wikipedia. [Link]

-

FDA approves treatment of amyotrophic lateral sclerosis associated with a mutation in the SOD1 gene. [Link]

-

Tofersen Dosage Guide + Max Dose, Adjustments - Drugs.com. [Link]

-

Tofersen: uses, dosing, warnings, adverse events, interactions - MedCentral. [Link]

-

Tofersen (Qalsody®) - Amyotrophic Lateral Sclerosis. [Link]

-

Tofersen: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

-

FDA Approves Tofersen as First SOD1-ALS Treatment | NeurologyLive. [Link]

-

Drug for rare form of ALS, based in part on WashU research, approved by FDA. [Link]

-

Safety and Adverse Events | QALSODY® (tofersen). [Link]

-

Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis - PMC. [Link]

-

Tofersen (intrathecal route) - Side effects & uses - Mayo Clinic. [Link]

-

FDA approves QALSODY™ (tofersen) as the first treatment targeting a genetic cause of ALS. [Link]

-

What are the side effects of Tofersen? - Patsnap Synapse. [Link]

-

Lessons in patience gained from the tofersen clinical trials - VJNeurology. [Link]

-

Dosing & Administration 1 - BiogenLinc. [Link]

-

Tofersen Shows Promising Results in SOD1 ALS Treatment—A New Hope for Genetic Therapies - Target ALS. [Link]

-

Tofersen - PubChem. [Link]

-

Label: QALSODY- tofersen injection - DailyMed. [Link]

-

QALSODY® (tofersen) Dosing and Administration Brochure. [Link]

-

Tofersen for SOD1 amyotrophic lateral sclerosis: a systematic review and meta-analysis. [Link]

-

tofersen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Phase 1–2 Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS - ResearchGate. [Link]

-

Behind the Drug: Tofersen (Qalsody) for ALS - Quest | Muscular Dystrophy Association. [Link]

-

Tofersen in adults with SOD1-ALS: phase 3 VALOR trial and open-label extension results. [Link]

-

Noninvasive quantification of fasciculations to track tofersen therapy in SOD1-ALS: the first case series | Journal of Neurology, Neurosurgery & Psychiatry. [Link]

Sources

- 1. Tofersen - Wikipedia [en.wikipedia.org]

- 2. Tofersen (Qalsody®) - Amyotrophic Lateral Sclerosis | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 3. FDA approves QALSODY™ (tofersen) as the first treatment targeting a genetic cause of ALS | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 4. mndassociation.org [mndassociation.org]

- 5. Behind the Drug: Tofersen (Qalsody) for ALS - Quest | Muscular Dystrophy Association [mdaquest.org]

- 6. Tofersen - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. What is the mechanism of Tofersen? [synapse.patsnap.com]

- 9. Tofersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. als.org [als.org]

- 13. neurologylive.com [neurologylive.com]

- 14. researchgate.net [researchgate.net]

- 15. checkrare.com [checkrare.com]

- 16. Tofersen for SOD1 amyotrophic lateral sclerosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medcentral.com [medcentral.com]

- 18. qalsodyhcp.com [qalsodyhcp.com]

- 19. DailyMed - QALSODY- tofersen injection [dailymed.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tofersen: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 23. Safety and Adverse Events | QALSODY® (tofersen) [qalsodyhcp.com]

- 24. Long-term use of new ALS drug slows disease progress for some - Futurity [futurity.org]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-fluoroquinoline

Introduction

2,4-Dichloro-6-fluoroquinoline is a halogenated quinoline derivative. Compounds within the quinoline family are pivotal scaffolds in medicinal chemistry and materials science. The precise substitution pattern of chloro and fluoro groups on the quinoline core significantly influences the molecule's chemical reactivity, electronic properties, and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Dichloro-6-fluoroquinoline (CAS No: 406204-74-8).[1][2] As a Senior Application Scientist, this document is structured not merely as a data repository but as an instructional manual, detailing the rationale behind data acquisition protocols and the logic of spectral interpretation. We will leverage data from structurally similar compounds to predict and interpret the spectra, a common and essential practice in chemical research.

Molecular Structure and Spectroscopic Implications

The structure of 2,4-Dichloro-6-fluoroquinoline dictates its spectroscopic signature. The molecule consists of a bicyclic aromatic system with two distinct rings: a benzene ring and a pyridine ring.

-

Pyridine Ring: Substituted with two chlorine atoms at positions 2 and 4. These electron-withdrawing groups will significantly deshield adjacent protons and carbons.

-

Benzene Ring: Substituted with a fluorine atom at position 6. The high electronegativity of fluorine and its ability to couple through space and through bonds will introduce characteristic splitting patterns in both ¹H and ¹³C NMR spectra.

For clarity in the following sections, the standard IUPAC numbering for the quinoline ring will be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4-Dichloro-6-fluoroquinoline, we will analyze the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show signals only for the aromatic protons, as there are no aliphatic protons in the structure. The interpretation relies on understanding the electronic effects of the halogen substituents and the predictable proton-proton (H-H) and proton-fluorine (H-F) coupling constants. The analysis of related compounds like 2,4-dichloroquinoline and 6-fluoroquinoline is instrumental in these predictions.[3][4]

Predicted Chemical Shifts (in CDCl₃, relative to TMS):

-

H-3 (Singlet): This proton is on the pyridine ring, situated between two chlorine atoms. Due to the strong deshielding effect of the adjacent chlorine at C-4 and the nitrogen atom, its signal is expected to be a sharp singlet around δ 7.4-7.5 ppm . The absence of adjacent protons means there will be no H-H coupling.

-

H-5 (Doublet of Doublets): This proton is on the benzene ring. It is ortho to the fluorine at C-6, resulting in a significant ³J(H-F) coupling. It is also ortho to H-7, leading to a ³J(H-H) coupling. The signal is predicted to appear around δ 7.8-7.9 ppm .

-

H-7 (Doublet of Doublets): This proton is meta to the fluorine atom, resulting in a smaller ⁴J(H-F) coupling. It is ortho to H-8 and H-5, leading to two distinct ³J(H-H) couplings. We predict this signal to be in the region of δ 7.5-7.6 ppm .

-

H-8 (Doublet): This proton is ortho to the ring nitrogen and adjacent to H-7. It will be strongly deshielded and is expected to appear as a doublet downfield, around δ 8.1-8.2 ppm , due to coupling with H-7.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms. The chemical shifts are heavily influenced by the electronegative halogen substituents, and the fluorine atom will cause characteristic C-F coupling. Data from related structures like 2,4-dichloroquinoline and other fluoroaromatics informs these predictions.[5][6]

Predicted Chemical Shifts and C-F Coupling (in CDCl₃):

-

C-2 & C-4 (Attached to Cl): These carbons will be significantly deshielded and are expected around δ 150-152 ppm and δ 145-147 ppm , respectively.

-

C-3: This carbon is situated between two chlorinated carbons. Predicted to be around δ 122-124 ppm .

-

C-6 (Attached to F): This carbon will show a large one-bond C-F coupling (¹J(C-F) ≈ 250-260 Hz) and will have a chemical shift in the range of δ 160-163 ppm (value is for the center of the doublet).

-

C-5 & C-7: These carbons are ortho and meta to the fluorine-bearing carbon, respectively. They will exhibit smaller two-bond and three-bond C-F couplings. C-5 is predicted around δ 118-120 ppm (²J(C-F) ≈ 20-25 Hz), and C-7 around δ 110-112 ppm (²J(C-F) ≈ 20-25 Hz).

-

C-8: Expected around δ 130-132 ppm (³J(C-F) ≈ 8-10 Hz).

-

C-4a & C-8a (Bridgehead): These quaternary carbons are predicted in the aromatic region, likely around δ 148-150 ppm and δ 125-127 ppm , respectively. C-8a will show a small C-F coupling.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,4-Dichloro-6-fluoroquinoline.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a line width of <0.5 Hz on the TMS signal.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Acquire data with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect at least 1024 scans to achieve an adequate signal-to-noise ratio for all carbons, including quaternary ones.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The exact mass of C₉H₄Cl₂FN is 214.9701 Da. In a low-resolution mass spectrometer, this would be observed at an m/z of 215.

-

Isotopic Pattern: The most telling feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

-

M⁺ peak (containing two ³⁵Cl): at m/z 215 (relative intensity ~100%).

-

(M+2)⁺ peak (one ³⁵Cl, one ³⁷Cl): at m/z 217 (relative intensity ~65%).

-

(M+4)⁺ peak (two ³⁷Cl): at m/z 219 (relative intensity ~10%). This 100:65:10 ratio is a definitive indicator of a dichloro-substituted compound.

-

-

Key Fragmentation: Electron Ionization (EI) would likely induce fragmentation. The quinoline ring is relatively stable, but losses of Cl atoms or HCl are plausible fragmentation pathways.

-

[M-Cl]⁺: A peak at m/z 180 (loss of a chlorine radical).

-

[M-HCl]⁺: A peak at m/z 179 (loss of hydrogen chloride).

-

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile, thermally stable compounds like this.[7]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: Splitless mode, 250 °C.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This ensures good separation and peak shape.

-

-

MS Method (Electron Ionization - EI):

-

Ion Source: Electron Ionization (EI) at 70 eV. The high energy ensures reproducible fragmentation patterns for library matching.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400. This range covers the molecular ion and expected fragments.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound.

-

Analyze the molecular ion cluster to confirm the presence of two chlorine atoms.

-

Identify key fragment ions to support the proposed structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Predicted IR Absorption Bands and Interpretation

The IR spectrum will be dominated by absorptions from the aromatic system and the carbon-halogen bonds.[9][10]

-

Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

-

Aromatic C=C and C=N Stretch: Several sharp, medium-to-strong intensity bands in the 1600-1450 cm⁻¹ region. These are characteristic of the quinoline ring system.

-

C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1150 cm⁻¹ region. Its exact position can confirm the presence of the aryl-fluoride bond.

-

C-Cl Stretch: Strong absorptions in the 850-750 cm⁻¹ region are characteristic of aryl-chloride bonds.

-

C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region (the "fingerprint region") can provide information about the substitution pattern on the aromatic rings.[11]

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for obtaining IR spectra of solid samples.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid 2,4-Dichloro-6-fluoroquinoline powder onto the ATR crystal.

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹ .

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for routine identification, it is often optional.

-

Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Workflow and Data Integration

The characterization of a compound like 2,4-Dichloro-6-fluoroquinoline is a holistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment. The following diagram illustrates this integrated workflow.

Caption: Integrated workflow for the spectroscopic characterization of a chemical sample.

Summary of Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for 2,4-Dichloro-6-fluoroquinoline.

| Technique | Parameter | Predicted Value / Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | H-3 (s, ~7.4), H-5 (dd, ~7.8), H-7 (dd, ~7.5), H-8 (d, ~8.1) |

| ¹³C NMR | Chemical Shift (δ, ppm) | 9 signals; C-6 (d, ~161, ¹J(C-F)≈255 Hz) |

| MS (EI) | Molecular Ion (m/z) | 215, 217, 219 |

| Isotopic Ratio (M:M+2:M+4) | ~100 : 65 : 10 (Confirms two Cl atoms) | |

| IR | Key Absorptions (cm⁻¹) | ~3100 (Ar C-H), ~1600-1450 (Ar C=C/C=N), ~1200 (C-F), ~800 (C-Cl) |

Conclusion

This guide outlines a comprehensive, multi-technique approach to the spectroscopic characterization of 2,4-Dichloro-6-fluoroquinoline. By integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a complete and unambiguous structural assignment can be achieved. The provided protocols are designed to be robust and self-validating, ensuring high-quality data suitable for research, development, and quality control purposes. The predictive analysis, based on established principles and data from analogous structures, serves as a reliable benchmark for researchers working with this compound.

References

-

PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

-

Subashini, R., Hathwar, V. R., Manivel, P., Prabakaran, K., & Khan, F. N. (2009). 2,4-Dichloro-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o370. Retrieved from [Link]

-

Rasayan J. Chem. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASĀYAN Journal of Chemistry, 18(2). Retrieved from [Link]

-

Osborne, A. G., Buley, J. M., Clarke, H., Dakin, R. C. H., & Price, P. I. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (22), 2747-2752. Retrieved from [Link]

-

Shevchuk, O. S., & Vovk, M. V. (2015). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 49, 339–343. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

LabSolutions. (n.d.). 2,4-Dichloro-6-fluoro-quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

Organic Chemistry with Victor. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

Wang, Y., et al. (2013). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E, 69(Pt 12), o1833. Retrieved from [Link]

-

Batiha, G. E. S., et al. (2020). Gas chromatography-mass spectrometry analysis, phytochemical screening and antiprotozoal effects of the methanolic Viola tricolor and acetonic Laurus nobilis extracts. BMC Complementary Medicine and Therapies, 20(1), 80. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-6-fluoro-quinoline | 406204-74-8 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]

- 4. 6-Fluoroquinoline(396-30-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Chlorobenzotrifluoride(98-56-6) 13C NMR spectrum [chemicalbook.com]

- 7. Gas chromatography-mass spectrometry analysis, phytochemical screening and antiprotozoal effects of the methanolic Viola tricolor and acetonic Laurus nobilis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to the NMR Analysis of 2,4-Dichloro-6-fluoroquinoline

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of 2,4-dichloro-6-fluoroquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document presents a detailed, predicted ¹H, ¹³C, and ¹⁹F NMR analysis. The predictions are grounded in established principles of NMR spectroscopy and substantiated by comparative analysis with structurally related compounds. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted quinolines, offering insights into spectral interpretation, experimental design, and data validation.

Introduction: The Structural Significance of 2,4-Dichloro-6-fluoroquinoline

Quinolines are a class of heterocyclic aromatic compounds that form the core of numerous pharmaceuticals and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their chemical and biological properties. 2,4-Dichloro-6-fluoroquinoline is a trifunctionalized quinoline with chloro-substituents at the 2- and 4-positions, which are susceptible to nucleophilic substitution, and a fluoro-substituent at the 6-position, which can modulate the electronic properties and metabolic stability of the molecule.

A thorough understanding of the molecular structure is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous elucidation of the chemical structure of organic molecules in solution. This guide provides a detailed NMR analysis of 2,4-dichloro-6-fluoroquinoline, focusing on ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Predicted NMR Spectral Data

The following ¹H, ¹³C, and ¹⁹F NMR spectral data for 2,4-dichloro-6-fluoroquinoline have been predicted based on the known spectral data of 2,4-dichloroquinoline[1][2] and 6-fluoroquinoline[3][4], as well as established substituent effects in aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2,4-dichloro-6-fluoroquinoline is expected to exhibit four signals in the aromatic region, corresponding to the four protons on the quinoline ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,4-Dichloro-6-fluoroquinoline (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.50 - 7.60 | s | - |

| H-5 | 7.80 - 7.90 | dd | J(H⁵-H⁷) ≈ 2.5 Hz, J(H⁵-F⁶) ≈ 9.0 Hz |

| H-7 | 7.60 - 7.70 | ddd | J(H⁷-H⁸) ≈ 9.0 Hz, J(H⁷-F⁶) ≈ 5.0 Hz, J(H⁷-H⁵) ≈ 2.5 Hz |

| H-8 | 8.15 - 8.25 | dd | J(H⁸-H⁷) ≈ 9.0 Hz, J(H⁸-F⁶) ≈ 0.5 Hz |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of 2,4-dichloro-6-fluoroquinoline is predicted to show nine distinct signals, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the electronegative chlorine and fluorine substituents, and several carbons are expected to show C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dichloro-6-fluoroquinoline (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 | 151 - 153 | - |

| C-3 | 124 - 126 | - |

| C-4 | 144 - 146 | - |

| C-4a | 126 - 128 | J ≈ 5 Hz |

| C-5 | 115 - 117 | J ≈ 25 Hz |

| C-6 | 160 - 162 | J ≈ 250 Hz |

| C-7 | 131 - 133 | J ≈ 10 Hz |

| C-8 | 120 - 122 | J ≈ 5 Hz |

| C-8a | 147 - 149 | J ≈ 15 Hz |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum of 2,4-dichloro-6-fluoroquinoline is expected to show a single resonance for the fluorine atom at the C-6 position. This signal will be split by the neighboring protons, primarily H-5 and H-7.

Table 3: Predicted ¹⁹F NMR Chemical Shift and Coupling Constants for 2,4-Dichloro-6-fluoroquinoline (in CDCl₃, referenced to CFCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-6 | -110 to -115 | dd | J(F⁶-H⁵) ≈ 9.0 Hz, J(F⁶-H⁷) ≈ 5.0 Hz |

Experimental Workflow for NMR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data. The following section outlines a step-by-step methodology for the NMR analysis of 2,4-dichloro-6-fluoroquinoline.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Protocol:

-

Weighing the Sample: Accurately weigh 10-20 mg of 2,4-dichloro-6-fluoroquinoline for ¹H and ¹⁹F NMR, and 30-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing compound for ¹⁹F NMR, can be added.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample information.

NMR Data Acquisition

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of 2,4-dichloro-6-fluoroquinoline.

Caption: A typical workflow for the comprehensive NMR analysis of 2,4-dichloro-6-fluoroquinoline.

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern of the quinoline ring.

-

H-3: The proton at the 3-position is expected to appear as a singlet, as it lacks any adjacent proton neighbors. Its chemical shift will be influenced by the adjacent chloro-substituents.

-

H-5, H-7, and H-8: These three protons form a coupled spin system on the benzo-ring.

-

H-8: This proton is typically the most downfield of the benzo-protons due to the anisotropic effect of the quinoline nitrogen. It will appear as a doublet of doublets due to coupling with H-7 (ortho coupling, J ≈ 9.0 Hz) and a small long-range coupling to the fluorine at C-6.

-

H-7: This proton will be a doublet of doublet of doublets, showing coupling to H-8 (ortho), H-5 (meta, J ≈ 2.5 Hz), and the fluorine at C-6 (J ≈ 5.0 Hz).

-

H-5: This proton will appear as a doublet of doublets, with coupling to H-7 (meta) and a larger coupling to the adjacent fluorine at C-6 (ortho, J ≈ 9.0 Hz).

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton.

-

Carbons Bearing Chlorine (C-2, C-4): These carbons will be significantly downfield due to the electronegativity of the chlorine atoms.

-

Carbon Bearing Fluorine (C-6): This carbon will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, a characteristic feature in ¹³C NMR of fluorinated aromatics.

-

Other Aromatic Carbons: The remaining carbons will show resonances in the typical aromatic region, with their chemical shifts and C-F coupling constants providing crucial information for unambiguous assignment. Long-range C-F couplings are expected for C-5, C-7, C-4a, C-8, and C-8a.[5]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds due to its high sensitivity and large chemical shift dispersion.

-

F-6: The single fluorine atom at the 6-position will give rise to one signal. The chemical shift is expected in the typical range for an aryl fluoride. The multiplicity will be a doublet of doublets due to coupling with the two ortho protons, H-5 and H-7.

The Role of 2D NMR in Structural Confirmation

For unequivocal assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is highly recommended.

Caption: Key 2D NMR correlations for the structural elucidation of 2,4-dichloro-6-fluoroquinoline.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will establish the connectivity between adjacent protons, confirming the H-5/H-7/H-8 spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the straightforward assignment of the protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the entire molecular framework.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between the fluorine atom and nearby protons, confirming the spatial proximity of F-6 to H-5 and H-7.

Synthesis and Potential Impurities

The synthesis of 2,4-dichloro-6-fluoroquinoline typically involves the cyclization of a suitably substituted aniline precursor. A common route is the reaction of 4-fluoroaniline with malonic acid in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Potential impurities that could be observed in the NMR spectra include:

-

Starting materials: Residual 4-fluoroaniline or malonic acid derivatives.

-

Reaction intermediates: Partially chlorinated or hydrolyzed quinoline species.

-

Isomeric products: Depending on the precise synthetic route, minor amounts of other isomers could be formed.

Careful analysis of the NMR spectra, particularly looking for minor peaks, is crucial for assessing the purity of the synthesized compound.

Conclusion

This technical guide provides a detailed and predictive NMR analysis of 2,4-dichloro-6-fluoroquinoline. By combining foundational NMR principles with comparative data from related structures, a comprehensive spectral signature has been established. The outlined experimental protocols and interpretation strategies offer a robust framework for researchers working with this and other substituted quinolines. The application of 1D and 2D NMR techniques, as detailed in this guide, will enable the unambiguous structural confirmation and purity assessment of 2,4-dichloro-6-fluoroquinoline, facilitating its further development in various scientific disciplines.

References

-

PubChem. (n.d.). Quinoline, 6-fluoro-. Retrieved from [Link]3]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds. Retrieved from [Link]5]

-

SpectraBase. (n.d.). 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]2]

-

Osborne, A. G., Buley, J. M., Clarke, H., Dakin, R. C. H., & Price, P. I. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. J. Chem. Soc., Perkin Trans. 1, 2747-2751.[6]

Sources

- 1. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Quinoline, 6-fluoro- | C9H6FN | CID 196975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Fluoroquinoline(396-30-5) 1H NMR spectrum [chemicalbook.com]

- 5. Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Definitive Guide to FT-IR Spectroscopy of Quinoline Derivatives: An In-depth Technical Handbook

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of quinoline derivatives. This document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, spectral interpretation, and the integration of computational chemistry for robust and reliable analysis.

Part 1: Foundational Principles and Experimental Design

The Quinoline Scaffold: A Vibrational Perspective

Quinoline, a bicyclic aromatic heterocycle, presents a complex but interpretable infrared spectrum. Its vibrational modes arise from the individual motions of its constituent atoms and the collective vibrations of its two rings. Understanding these fundamental vibrations is the cornerstone of interpreting the spectra of its more complex derivatives. The key vibrational regions for the quinoline core are:

-

C-H Stretching Region (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations typically appear at higher wavenumbers than their aliphatic counterparts. In quinoline, a series of weak to medium bands in this region confirms the presence of the aromatic system.[1][2]

-

Ring Stretching Region (1625-1430 cm⁻¹): These absorptions, often referred to as C=C and C=N stretching vibrations, are highly characteristic of the aromatic rings. The quinoline ring exhibits a series of sharp bands in this region, which are sensitive to substitution patterns.[1][2]

-

In-Plane Bending Region (1300-1000 cm⁻¹): C-H in-plane bending vibrations are found in this region.

-

Out-of-Plane Bending Region (900-675 cm⁻¹): The strong absorptions in this region are due to C-H out-of-plane bending ("oop") vibrations. The positions of these bands are highly diagnostic of the substitution pattern on both the benzene and pyridine rings of the quinoline nucleus.

Strategic Sample Preparation: Ensuring Spectral Integrity

The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample preparation technique. The physical state (solid or liquid) and purity of the quinoline derivative dictate the optimal approach.

Causality in Method Selection:

-

For Solid Samples (Crystalline Powders, Amorphous Solids):

-

Attenuated Total Reflectance (ATR): This is often the preferred method due to its simplicity, speed, and non-destructive nature.[3][4][5] A small amount of the solid is placed directly onto the ATR crystal (typically diamond or germanium), and pressure is applied to ensure good contact.[6][7] This technique is ideal for routine analysis and for samples that are difficult to grind or are insoluble. The shallow penetration depth of the IR beam (a few micrometers) makes it a surface-sensitive technique.[3]

-

Potassium Bromide (KBr) Pellets: This traditional transmission method involves grinding a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent pellet.[6][8] This method provides high-quality spectra for pure, crystalline compounds but requires more sample preparation and is sensitive to moisture, which can introduce broad O-H bands.

-

-

For Liquid Samples (Oils, Solutions):

-

ATR: A single drop of the liquid is placed on the ATR crystal. This is the quickest and easiest method for liquid analysis.[6][7]

-

Liquid Cells (Transmission): A few drops of the neat liquid or a solution are placed between two IR-transparent salt plates (e.g., NaCl or KBr).[6][9] This method is useful for quantitative analysis due to the fixed path length but requires careful handling and cleaning of the cells.[8] When using a solvent, it is crucial to choose one with minimal absorption in the regions of interest and to run a background spectrum of the pure solvent for subtraction.[8]

-

Experimental Protocol: ATR-FTIR Analysis of a Solid Quinoline Derivative

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to account for any atmospheric (CO₂, H₂O) or instrumental contributions.

-

Sample Application: Place a small amount of the solid quinoline derivative onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp and carefully clean the sample from the crystal surface using a suitable solvent.

Part 2: Deciphering the Spectrum: Interpretation and the Role of Substituents

A Systematic Approach to Spectral Interpretation

Interpreting the FT-IR spectrum of a quinoline derivative is a process of systematic deduction, starting from the most prominent and reliable absorption bands.

A Logical Workflow for Spectral Analysis

Caption: A systematic workflow for interpreting the FT-IR spectrum of a quinoline derivative.

The Influence of Substituents on Vibrational Frequencies

The true power of FT-IR lies in its sensitivity to changes in molecular structure. Attaching different functional groups to the quinoline core induces predictable shifts in the vibrational frequencies due to electronic (inductive and resonance) and steric effects.

Table 1: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Selected Quinoline Derivatives

| Vibrational Mode | Quinoline (Parent) | 8-Hydroxyquinoline | 2-Chloroquinoline | 4-Methylquinoline | 5,7-Dichloro-8-hydroxyquinoline |

| O-H Stretch (H-bonded) | N/A | ~3400-3200 (broad) | N/A | N/A | ~3450 (broad) |

| Aromatic C-H Stretch | 3050-3020 | ~3050 | ~3060 | ~3055 | ~3070 |

| Aliphatic C-H Stretch (CH₃) | N/A | N/A | N/A | 2970-2920 | N/A |

| C=O Stretch (Aldehyde) | N/A | N/A | N/A | N/A | N/A |

| Ring C=C & C=N Stretches | 1620, 1595, 1575, 1500 | 1580, 1505, 1470 | 1610, 1585, 1560 | 1600, 1570, 1510 | 1575, 1495, 1465 |

| C-O Stretch (Phenolic) | N/A | ~1280 | N/A | N/A | ~1275 |

| C-Cl Stretch | N/A | N/A | ~830 | N/A | ~820, ~790 |

| C-H Out-of-Plane Bends | ~810, ~750 | ~825, ~745 | ~830, ~755 | ~815, ~760 | ~820 |

Note: These are approximate values. Actual peak positions can vary based on the physical state, intermolecular interactions, and the specific instrument used.

Key Mechanistic Insights:

-

Electron-Withdrawing Groups (EWGs), e.g., -Cl, -NO₂: These groups decrease electron density in the ring, generally leading to a slight increase in the frequency of ring stretching vibrations. The strong C-Cl stretching vibration is typically observed in the fingerprint region.[7]

-

Electron-Donating Groups (EDGs), e.g., -OH, -CH₃: These groups increase electron density, which can slightly decrease the frequency of ring stretching modes. For hydroxyl derivatives like 8-hydroxyquinoline, the most prominent feature is a broad O-H stretching band around 3300 cm⁻¹, indicative of hydrogen bonding.[10][11] The phenolic C-O stretch appears as a strong band around 1280 cm⁻¹.

-

Hydrogen Bonding: The presence of groups capable of hydrogen bonding (e.g., -OH, -NH₂) has a profound effect on the spectrum. It causes a significant broadening and red-shifting (shift to lower frequency) of the X-H stretching band.[12][13] This is a direct consequence of the weakening of the X-H covalent bond due to the intermolecular interaction.

Part 3: The Synergy of Experiment and Theory

Bridging the Gap with Computational Chemistry

While correlation tables provide a solid foundation, unambiguous peak assignment for complex quinoline derivatives can be challenging. This is where computational chemistry, specifically Density Functional Theory (DFT), becomes an indispensable tool. By calculating the theoretical vibrational spectrum of a proposed structure, we can directly compare it to the experimental spectrum.

The Integrated DFT-Experimental Workflow:

This self-validating system enhances the confidence of spectral assignments. A strong correlation between the calculated and experimental spectra provides powerful evidence for the proposed molecular structure.[6][7]

Caption: An integrated workflow combining experimental FT-IR with DFT calculations for robust spectral analysis.

Protocol: Theoretical Spectrum Calculation using DFT

-

Structure Drawing: Draw the 3D structure of the quinoline derivative using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) is a common and effective choice).[7] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities.

-

Frequency Scaling: Theoretical calculations systematically overestimate vibrational frequencies due to the harmonic approximation. It is standard practice to apply an empirical scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies to improve agreement with experimental data.[1][7]

-

Visualization: The calculated frequencies and intensities can be plotted to generate a theoretical spectrum, which can then be overlaid with the experimental spectrum for direct comparison.

By leveraging this powerful combination of empirical observation and theoretical prediction, researchers can achieve a level of structural detail and confidence that is unattainable with either method alone. This integrated approach embodies the principles of a self-validating system, ensuring the scientific integrity of the spectral analysis of quinoline derivatives.

References

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

ScienceDirect. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Quora. (2021, March 20). How does hydrogen bonding affect the IR spectra? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies. Retrieved from [Link]

-

Frontiers. (2022, January 6). Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

-

Scirp.org. (2021, January 11). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

-

American Laboratory. (2011, March 10). Positional Fluctuation of IR Absorption Peaks: Frequency Shift of a Single Band or Relative Intensity Changes of Overlapped Bands? Retrieved from [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. researchgate.net [researchgate.net]

- 6. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]